REACTION_CXSMILES
|
C(OC([NH:8][C:9]1[C:10]([C:18]([O:20][CH3:21])=[O:19])=[N:11][C:12]([CH2:15][O:16][CH3:17])=[CH:13][CH:14]=1)=O)(C)(C)C.FC(F)(F)C(O)=O.C([O-])([O-])=O.[Na+].[Na+]>ClCCl>[CH3:21][O:20][C:18]([C:10]1[C:9]([NH2:8])=[CH:14][CH:13]=[C:12]([CH2:15][O:16][CH3:17])[N:11]=1)=[O:19] |f:2.3.4|
|
Name
|
methyl 3-(tert-butoxycarbonylamino)-6-(methoxymethyl)picolinate
|
Quantity
|
695 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC=1C(=NC(=CC1)COC)C(=O)OC
|
Name
|
|
Quantity
|
903 μL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 50° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to r.t.
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with CH2Cl2 (10 ml)
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine (10 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=NC(=CC=C1N)COC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 424 mg | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |